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Compound of Interest

Compound Name: 1-Trityl-1H-1,2,4-triazole

Cat. No.: B1308128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Trityl-
1H-1,2,4-triazole, a key heterocyclic compound with significant applications in medicinal

chemistry and materials science. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed

experimental protocols and a logical workflow for spectroscopic analysis.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for obtaining and analyzing the

spectroscopic data for 1-Trityl-1H-1,2,4-triazole.
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Workflow for Spectroscopic Analysis of 1-Trityl-1H-1,2,4-triazole
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 1-Trityl-
1H-1,2,4-triazole.

Spectroscopic Data
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Due to the limited availability of direct experimental spectra for 1-Trityl-1H-1,2,4-triazole in

publicly accessible databases, the following data is a combination of information from the

PubChem database and expected values based on the analysis of closely related 1,2,4-triazole

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Trityl-1H-1,2,4-triazole

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.2 - 8.0 s 1H H-5 (Triazole ring)

~ 7.9 - 7.7 s 1H H-3 (Triazole ring)

~ 7.5 - 7.2 m 15H
Aromatic-H (Trityl

group)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Trityl-1H-1,2,4-triazole

Chemical Shift (δ, ppm) Assignment

~ 152 C-5 (Triazole ring)

~ 145 C-3 (Triazole ring)

~ 141 Quaternary C (Trityl group)

~ 130 - 128 Aromatic CH (Trityl group)

~ 80 C-Trityl

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-Trityl-1H-1,2,4-triazole
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong
C=C and C=N stretching

(Aromatic and Triazole rings)

1250 - 1000 Medium C-N stretching

770 - 730 & 700 - 680 Strong

C-H out-of-plane bending

(monosubstituted benzene

rings)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Trityl-1H-1,2,4-triazole

m/z Ion Notes

311.14 [M]⁺

Molecular ion (based on

C₂₁H₁₇N₃, Exact Mass:

311.1422)[1]

243 [M - C₆H₅]⁺
Loss of a phenyl group from

the trityl moiety

165 [C₁₃H₉]⁺
Tropylium ion, a common

fragment for trityl groups

69 [C₂H₃N₃]⁺ 1,2,4-Triazole fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 1-
Trityl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of purified 1-Trityl-1H-1,2,4-triazole is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

A standard proton NMR experiment is performed.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and

acquisition of 16-32 scans.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed.

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and

acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or

Electrospray Ionization (ESI) source. For high-resolution mass spectrometry (HRMS), a

Time-of-Flight (TOF) or Orbitrap analyzer is used.

Sample Preparation:

EI: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane)

is introduced into the instrument, often via a direct insertion probe or a gas chromatograph

(GC).

ESI: A dilute solution of the sample is prepared in a solvent compatible with ESI (e.g.,

methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to

promote ionization).

Data Acquisition:

EI: The electron energy is typically set to 70 eV.

ESI: The spray voltage and capillary temperature are optimized for the compound. Data is

acquired in positive ion mode.

Mass Range: A scan range of m/z 50-500 is typically sufficient to observe the molecular

ion and key fragments. For HRMS, the instrument is calibrated to ensure high mass

accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1308128#spectroscopic-data-for-1-trityl-1h-1-2-4-
triazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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